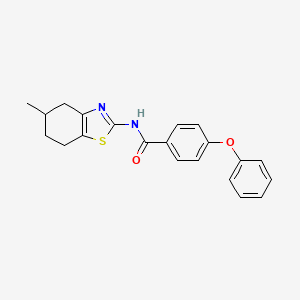

N-(5-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(5-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide, also known as BIA 10-2474, is a small molecule inhibitor that has garnered significant attention in the scientific community due to its potential therapeutic applications. BIA 10-2474 has been shown to inhibit fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the body. This inhibition leads to an increase in endocannabinoid levels, which has been linked to a range of physiological and biochemical effects.

Aplicaciones Científicas De Investigación

Anticonvulsant and Sedative-Hypnotic Activity

A series of 4-chloro-N-(2-(substitutedphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide derivatives, which share a structural resemblance with N-(5-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide, were synthesized and evaluated for their anticonvulsant activity. These compounds were found to possess significant anticonvulsant effects in models of electroshock and pentylenetetrazole-induced lethal convulsions. One compound in particular demonstrated notable sedative-hypnotic activity without impairing learning and memory, indicating a potential application in managing seizure disorders and anxiety without cognitive side effects. The action of these compounds is linked to their interaction with benzodiazepine receptors, suggesting their utility in neurological research and therapeutic applications (Faizi et al., 2017).

Photodynamic Therapy for Cancer Treatment

The synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzothiazole-related groups were reported for their high singlet oxygen quantum yield. These compounds, including variants of N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide, were examined for their photophysical and photochemical properties. The high singlet oxygen quantum yield and favorable photodegradation properties of these derivatives highlight their potential as Type II photosensitizers in photodynamic therapy, a promising treatment modality for cancer. This suggests the broader applicability of benzothiazole derivatives in developing therapeutic agents for oncology (Pişkin, Canpolat, & Öztürk, 2020).

Inhibition of Kinesin Spindle Protein for Cancer Therapy

Another study focused on the discovery of a novel kinesin spindle protein (KSP) inhibitor, exhibiting both excellent biochemical potency and pharmaceutical properties suitable for clinical development. Although not directly mentioning N-(5-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide, the investigation into related compounds underscores the potential for benzothiazole derivatives in cancer treatment by targeting the mitotic kinesin spindle protein, leading to cell cycle arrest and apoptosis in cancer cells. This highlights the role of benzothiazole derivatives in cancer research, particularly in the design of inhibitors targeting cell division processes (Theoclitou et al., 2011).

Protoporphyrinogen Oxidase Inhibition for Herbicide Development

Research into N-(benzothiazol-5-yl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione and related compounds revealed their potential as protoporphyrinogen oxidase (PPO) inhibitors, suggesting applications in herbicide development. Some synthesized compounds showed higher PPO inhibition activity compared to control substances, indicating their utility in agricultural sciences, specifically in creating more efficient herbicides for crop protection (Jiang et al., 2011).

Propiedades

IUPAC Name |

N-(5-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O2S/c1-14-7-12-19-18(13-14)22-21(26-19)23-20(24)15-8-10-17(11-9-15)25-16-5-3-2-4-6-16/h2-6,8-11,14H,7,12-13H2,1H3,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZMWWNKSRKUREO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)N=C(S2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-fluoro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2570345.png)

![5-Bromo-2-{4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazin-1-yl}pyrimidine](/img/structure/B2570350.png)

![4-fluoro-N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]benzamide](/img/structure/B2570357.png)

![N-methyl-N-({1-[2-(3-methylphenoxy)ethyl]benzimidazol-2-yl}methyl)acetamide](/img/structure/B2570359.png)

![2-(4-oxo-5-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2570360.png)

![methyl 6-acetyl-2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2570368.png)